molecular formula C20H9Cl3F3N3O2S2 B2406650 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 956729-65-0

1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2406650
CAS No.: 956729-65-0
M. Wt: 550.78
InChI Key: BSJAMACILBINBY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a carboxylic acid at position 4. The pyrazole ring is linked to a thiazole moiety, which itself is substituted with a 2,4-dichlorophenyl group at position 4 and a 4-chlorophenylsulfanyl group at position 5.

Properties

IUPAC Name

1-[5-(4-chlorophenyl)sulfanyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H9Cl3F3N3O2S2/c21-9-1-4-11(5-2-9)32-18-15(12-6-3-10(22)7-14(12)23)28-19(33-18)29-16(20(24,25)26)13(8-27-29)17(30)31/h1-8H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJAMACILBINBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=C(S2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H9Cl3F3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Molecular Formula and Weight

  • Molecular Formula: C24H14Cl4N4S2
  • Molecular Weight: 564.34 g/mol

Structural Features

The compound features a thiazole moiety, which is known for its biological significance, particularly in anticancer and antimicrobial activities. The presence of multiple halogen substituents (chlorine and trifluoromethyl groups) enhances its potential for biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including:

  • Antimicrobial Activity
  • Anticancer Activity
  • Enzyme Inhibition
  • Hypoglycemic Activity

Antimicrobial Activity

Research indicates that compounds with thiazole derivatives exhibit significant antibacterial properties. A study highlighted the antibacterial activity of thiazole-containing compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Thiazole derivatives have been extensively explored for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a study reported that thiazole derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin against several cancer cell lines .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is also noteworthy. Thiazole-based compounds have been identified as effective inhibitors of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including glaucoma and cancer .

Hypoglycemic Activity

Some studies have indicated that thiazole derivatives may possess hypoglycemic effects, making them potential candidates for managing diabetes. The mechanism likely involves the modulation of glucose metabolism pathways .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/TargetReference
AntimicrobialBacterial cell wall synthesis inhibition
AnticancerCell cycle arrest and apoptosis induction
Enzyme InhibitionCarbonic anhydrase inhibition
HypoglycemicModulation of glucose metabolism

Case Study: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of thiazole derivatives, including our compound of interest. The results showed that it significantly inhibited the growth of Jurkat leukemia cells with an IC50 value of 1.61 µg/mL, demonstrating its potential as a therapeutic agent against hematological malignancies .

Case Study: Antimicrobial Screening

In another study focusing on antimicrobial screening, various thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed notable activity against resistant strains, suggesting its utility in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid

  • Structural Differences : Lacks the thiazole ring and sulfanyl group present in the target compound. Retains the pyrazole-carboxylic acid core and multiple chlorinated phenyl groups.
  • Functional Implications : The absence of the thiazole-sulfanyl system may reduce steric bulk and alter binding site interactions. The methyl group at pyrazole position 4 could enhance lipophilicity compared to the trifluoromethyl group in the target compound.
  • Research Findings: Synthesized via a cost-effective method using inorganic lithium salts, highlighting scalability advantages . No direct activity data reported, but similar pyrazole-carboxylic acids are explored for anti-inflammatory applications .

1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structural Differences : Replaces the 4-chlorophenylsulfanyl and 2,4-dichlorophenyl groups with a 3-fluorophenyl-substituted thiazole.
  • Functional Implications: Fluorine’s electronegativity may enhance binding to polar regions of target proteins.
  • Research Findings: No explicit bioactivity data, but fluorinated analogs are often prioritized in drug discovery for improved metabolic stability .

1-[4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

  • Structural Differences : Substitutes the thiazole’s 4-chlorophenylsulfanyl group with a 2-furyl ring linked to a 2,4-dichlorophenyl group.
  • The dichlorophenyl moiety retains halogen-bonding capabilities.
  • Research Findings: Noted for a molecular weight of 474.24 g/mol, which may influence bioavailability. Furyl-containing compounds are often explored in kinase inhibition .

2-[3-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazol-1-yl]-1,3-Thiazole-4-Carboxylic Acid

  • Structural Differences : Positions the fluorophenyl group on the pyrazole rather than the thiazole. The thiazole lacks the dichlorophenyl and sulfanyl substituents.
  • Functional Implications : The fluorophenyl-pyrazole linkage may enhance target selectivity in fluorophore-rich environments (e.g., ATP-binding pockets).
  • Research Findings: No direct activity data, but the compound’s InChI and SMILES notations suggest utility in computational docking studies .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Features Potential Applications
Target Compound C₁₉H₁₀Cl₃F₃N₃O₂S₂ 4-(2,4-Dichlorophenyl)-thiazole; 5-(4-chlorophenylsulfanyl); trifluoromethyl High halogen content; sulfur-rich Antimicrobial, enzyme inhibition
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid C₁₇H₁₁Cl₃N₂O₂ Dichlorophenyl-pyrazole; methyl group Cost-effective synthesis Anti-inflammatory
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₁₈H₁₀F₄N₃O₂S 3-Fluorophenyl-thiazole; trifluoromethyl Enhanced metabolic stability Kinase inhibition
1-[4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid C₁₈H₈Cl₂F₃N₃O₃S 2-Furyl-thiazole; dichlorophenyl π-π stacking potential Anticancer

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 528.78 5.2 1 7
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 381.64 4.8 1 4
1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 423.35 4.1 1 6
1-[4-[5-(2,4-Dichlorophenyl)-2-Furyl]-1,3-Thiazol-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid 474.24 5.6 1 8

*LogP values estimated using fragment-based methods.

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